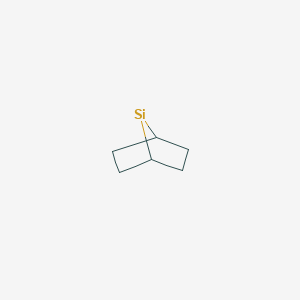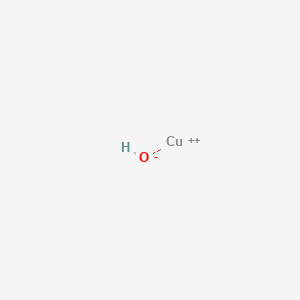
Copper(1+), hydroxy-, ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cuprous hydroxide can be synthesized through various methods. One common approach involves the reaction of cuprous chloride with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:
CuCl+NaOH→CuOH+NaCl
Another method involves the reduction of copper(II) hydroxide using a suitable reducing agent. This process requires careful control of reaction conditions to ensure the formation of the desired cuprous hydroxide.
Industrial Production Methods
Industrial production of cuprous hydroxide often involves large-scale chemical processes. One such method includes the electrochemical reduction of copper(II) salts in an alkaline medium. This method is advantageous due to its scalability and efficiency in producing high-purity cuprous hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
Cuprous hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Cuprous hydroxide can be oxidized to copper(II) hydroxide using oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to metallic copper using strong reducing agents like hydrazine.
Substitution: Cuprous hydroxide reacts with acids to form corresponding copper(I) salts and water.
Major Products Formed
Oxidation: 2CuOH+H2O2→Cu(OH)2+H2O
Reduction: CuOH+N2H4→Cu+N2+H2O
Substitution: CuOH+HCl→CuCl+H2O
Applications De Recherche Scientifique
Cuprous hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various copper-based compounds and catalysts.
Biology: Cuprous hydroxide is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its use in drug delivery systems and as an active ingredient in antimicrobial formulations.
Industry: It is utilized in the production of antifouling paints, ceramics, and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism by which cuprous hydroxide exerts its effects is primarily through its ability to participate in redox reactions. In biological systems, it can interact with various biomolecules, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. The compound’s redox activity also makes it a valuable catalyst in chemical reactions, where it facilitates electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cuprous Oxide (Cu2O): Like cuprous hydroxide, cuprous oxide contains copper in the +1 oxidation state. it is more stable and commonly used as a pigment and in antifouling paints.
Cuprous Chloride (CuCl): This compound is another copper(I) species, often used in organic synthesis and as a catalyst in various chemical reactions.
Cuprous Sulfide (Cu2S): Known for its applications in solar cells and as a semiconductor material.
Uniqueness
Cuprous hydroxide is unique due to its specific redox properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the development of new materials with specific electronic properties.
Propriétés
Numéro CAS |
19650-79-4 |
|---|---|
Formule moléculaire |
CuHO+ |
Poids moléculaire |
80.55 g/mol |
Nom IUPAC |
copper;hydroxide |
InChI |
InChI=1S/Cu.H2O/h;1H2/q+2;/p-1 |
Clé InChI |
OTNFTBTWTMXVRF-UHFFFAOYSA-M |
SMILES canonique |
[OH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


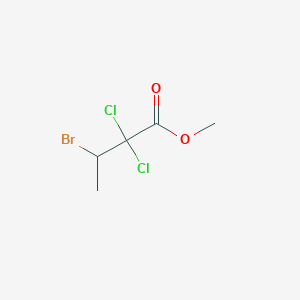
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)

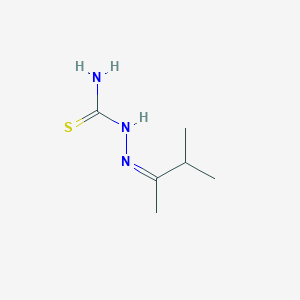
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
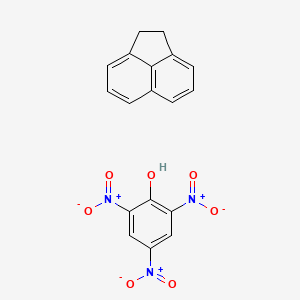
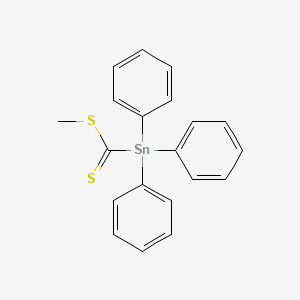
![{4-[(z)-(4-Phosphonophenyl)-nno-azoxy]phenyl}phosphonic acid](/img/structure/B14156152.png)

![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)

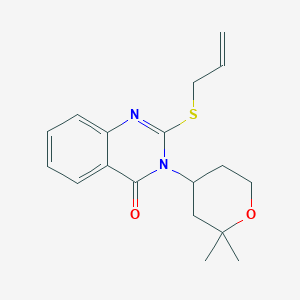
![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
